Copper(II) Complex Stability: Quantified Affinity Advantage of His-Gly Over Carnosine
Histidylglycine (His-Gly) exhibits superior copper(II) ion chelation stability compared to the widely studied endogenous dipeptide carnosine (β-alanyl-L-histidine). Potentiometric titration data obtained under physiologically relevant conditions (37 °C, 0.15 M KNO₃) demonstrate a higher equilibrium constant for the formation of the His-Gly copper(II) complex [1].
| Evidence Dimension | Equilibrium (Formation) Constant for Cu(II) Complex |
|---|---|
| Target Compound Data | Log β (CuL) ≈ 10.6 (for histidylglycine, HG) |
| Comparator Or Baseline | Log β (CuL) ≈ 9.5 (for carnosine, Car) |
| Quantified Difference | His-Gly exhibits a formation constant approximately one order of magnitude (10×) higher than carnosine for the CuL complex. |
| Conditions | pH titration, 37 °C, 0.15 M KNO₃ ionic strength; full speciation analysis including protonated and hydrolyzed species. |
Why This Matters
For researchers investigating copper transport or designing copper-chelating therapeutics, His-Gly provides a thermodynamically more robust metal-binding scaffold than carnosine, ensuring more defined and stable complex stoichiometry in aqueous solution.
- [1] Agarwal, R. P., & Perrin, D. D. (1975). Stability constants of complexes of copper(II) ions with some histidine peptides. Journal of the Chemical Society, Dalton Transactions, (3), 268-272. View Source
